molecular formula C20H22ClN3O4S B3444864 N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide

N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide

Cat. No.: B3444864
M. Wt: 435.9 g/mol
InChI Key: BZMAJDAJEFDLLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including condensation reactions , functional group transformations , and purification . Researchers have reported various synthetic routes, with modifications to improve yield and purity. Notably, the methylsulfonyl group is introduced via sulfonation of an intermediate compound. Precise details of the synthetic pathway can be found in relevant literature .


Molecular Structure Analysis

Compound X’s molecular formula is C~22~H~21~ClN~4~O~4~S~2~ , indicating its composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The pyrrolidine ring contributes to its rigidity, affecting its binding interactions with biological targets. The chlorophenyl group imparts lipophilicity, influencing its pharmacokinetics .


Chemical Reactions Analysis

Compound X may undergo hydrolysis , oxidation , or reduction reactions under specific conditions. Its stability in various solvents and pH ranges is crucial for formulation and administration. Investigating its reactivity with other compounds provides insights into potential drug-drug interactions .


Physical and Chemical Properties Analysis

  • UV-Vis Absorption : Compound X’s absorption spectrum provides information about its chromophores and potential UV-based assays .

Mechanism of Action

Although research on Compound X’s mechanism of action is ongoing, preliminary studies suggest it interacts with specific enzymes , receptors , or ion channels . Its binding affinity and downstream effects determine its therapeutic potential. Further investigations are needed to elucidate its precise mode of action .

Safety and Hazards

  • Environmental Impact : Consider its environmental persistence and potential harm .

Future Directions

  • Patent and Intellectual Property : Secure intellectual property rights for commercialization .

: Kim, S., et al. (2024). “Exploring the Interplay Between Cortisol Levels, Sleep Quality, and Psychological Stress: A Comprehensive Analysis.” Office for Undergraduate Research. Link

Properties

IUPAC Name

2-(2-chloro-N-methylsulfonylanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-29(27,28)24(18-11-5-3-9-16(18)21)14-19(25)22-17-10-4-2-8-15(17)20(26)23-12-6-7-13-23/h2-5,8-11H,6-7,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMAJDAJEFDLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Reactant of Route 6
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide

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